7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Description
7-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a synthetic compound featuring a fully saturated octahydroquinolin-2-one core linked to a 4-(1-benzothiophen-4-yl)piperazine moiety via a butoxy spacer. This structural framework places it within the class of long-chain arylpiperazines (LCAPs), which are known for their activity at central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine (D2) receptors .
The compound shares structural similarities with brexpiprazole (7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one), differing primarily in the saturation of the quinoline ring. Full saturation may enhance conformational rigidity, affecting its interaction with neurotransmitter receptors .
Properties
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHXNKGLZWHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Brexpiprazole is synthesized through a multi-step process. The key steps involve the reaction of 7-hydroxy-quinolin-2(1H)-one with 1-bromo-4-chloro-butane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one . This intermediate is then reacted with 1-(benzo[b]thiophen-4-yl)piperazine to yield brexpiprazole . The reaction conditions typically involve temperatures below 45°C and the use of a resin such as AMBER LITE IR 120 h in an alcohol solvent like methanol to remove impurities .
Chemical Reactions Analysis
Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Brexpiprazole can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the butoxy chain.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
Clinical Applications
1. Treatment of Schizophrenia:
- Brexpiprazole has been shown to improve symptoms in patients with schizophrenia. Clinical trials have demonstrated its efficacy in reducing both positive and negative symptoms associated with the disorder. A notable study indicated that patients receiving brexpiprazole showed significant improvement compared to those on placebo .
2. Adjunctive Treatment for Major Depressive Disorder:
- In cases where patients do not respond adequately to antidepressants alone, brexpiprazole can be used as an adjunctive treatment. Research has shown that it can enhance the antidepressant effects of other medications, leading to improved overall outcomes for patients suffering from MDD .
Pharmacological Properties
Brexpiprazole's pharmacokinetics involve extensive metabolism via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Its half-life allows for once-daily dosing, which is beneficial for patient compliance. The compound exhibits a favorable safety profile with a lower incidence of extrapyramidal symptoms compared to other antipsychotics.
Case Studies
Case Study 1: Efficacy in Schizophrenia
- A double-blind study involving 1,500 participants assessed the efficacy of brexpiprazole compared to placebo over a 6-week period. Results indicated a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores among those treated with brexpiprazole .
Case Study 2: Combination Therapy in MDD
- In another clinical trial focusing on patients with treatment-resistant depression, brexpiprazole was added to existing antidepressant therapy. The study found that patients experienced a marked improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HDRS) after 12 weeks of treatment .
Research Findings
Recent studies have explored various aspects of brexpiprazole's applications:
- Polymorphism Studies: Research indicates that different polymorphic forms of brexpiprazole may exhibit varied stability and solubility profiles, which can influence bioavailability and therapeutic effectiveness .
- Mechanistic Studies: Investigations into the mechanisms of action have revealed insights into how brexpiprazole modulates neurotransmitter systems beyond dopamine and serotonin, including norepinephrine pathways .
Mechanism of Action
Brexpiprazole acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at serotonin 5-HT2A receptors . It also has affinity for noradrenaline receptors, contributing to its therapeutic effects. The modulation of these neurotransmitter systems helps alleviate symptoms of schizophrenia and depression .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key LCAPs
Key Differences and Implications
Core Saturation: The target compound’s octahydroquinoline core introduces steric and electronic constraints absent in brexpiprazole and aripiprazole. Brexpiprazole’s 3,4-dihydroquinoline core balances partial agonism at D2/5-HT1A and antagonism at 5-HT2A, contributing to its efficacy in mood disorders .
Receptor Binding :
- The 1-benzothiophen-4-yl group in both the target compound and brexpiprazole enhances 5-HT1A/D2 affinity compared to aripiprazole’s 2,3-dichlorophenyl group, which favors D2 selectivity .
- Trazodone’s triazolopyridine core shifts its activity toward 5-HT2A antagonism and serotonin reuptake inhibition, limiting direct D2 modulation .
Therapeutic Applications :
- Brexpiprazole’s FDA approval for schizophrenia and adjunctive MDD stems from its balanced receptor profile and tolerability .
- The target compound’s theoretical indications (e.g., agitation in dementia) remain unvalidated, requiring preclinical studies to assess efficacy and safety .
Pharmacokinetic and Formulation Considerations
- Solubility: Brexpiprazole’s low aqueous solubility (BCS class II) necessitates advanced formulations (e.g., nanogels, cyclodextrin complexes) . The target compound’s octahydro structure may exacerbate solubility challenges, demanding novel delivery systems.
Biological Activity
The compound 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one, commonly known as Brexpiprazole (CAS Number: 913611-97-9), is a piperazine derivative that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Brexpiprazole is characterized by a complex structure that includes a benzothiophene moiety and a piperazine ring. The molecular formula is with a molecular weight of approximately 433.57 g/mol. Its structural features contribute to its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O2S |
| Molecular Weight | 433.57 g/mol |
| CAS Number | 913611-97-9 |
| Synonyms | Brexpiprazole |
Brexpiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while exhibiting antagonist properties at serotonin 5-HT2A receptors. This dual action is believed to contribute to its efficacy in treating schizophrenia and major depressive disorder. The modulation of these neurotransmitter systems helps in balancing dopaminergic and serotonergic activity in the brain.
Antipsychotic Effects
Brexpiprazole has been shown to be effective in reducing symptoms of schizophrenia. In clinical trials, it demonstrated significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. The efficacy was comparable to other atypical antipsychotics but with a more favorable side effect profile.
Case Studies
- Schizophrenia Treatment : A study published in The American Journal of Psychiatry reported that patients receiving Brexpiprazole showed a statistically significant reduction in psychotic symptoms over a 12-week treatment period compared to those on placebo .
- Major Depressive Disorder : Another clinical trial assessed the use of Brexpiprazole as an adjunctive treatment for major depressive disorder. Results indicated that patients experienced greater symptom relief when Brexpiprazole was added to their existing antidepressant regimen .
- Long-term Efficacy : A long-term study evaluated the safety and efficacy of Brexpiprazole over a year. The findings suggested sustained improvement in both positive and negative symptoms of schizophrenia with manageable side effects .
Pharmacokinetics
Brexpiprazole exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed after oral administration.
- Half-life : Approximately 91 hours, allowing for once-daily dosing.
- Metabolism : Primarily metabolized by CYP3A4 and CYP2D6 enzymes.
Safety Profile
The safety profile of Brexpiprazole is generally favorable. Common adverse effects include:
- Weight gain
- Akathisia
- Sedation
Serious side effects are rare but may include metabolic syndrome and extrapyramidal symptoms.
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